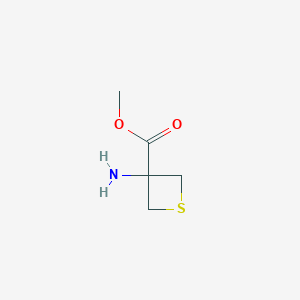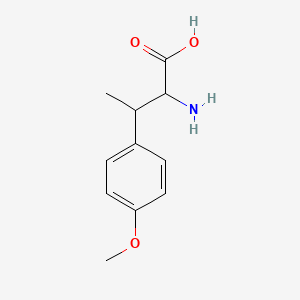
Methyl 3-aminothietane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-aminothietane-3-carboxylate is a sulfur-containing heterocyclic compound with significant potential in various fields of scientific research. This compound features a thietane ring, which is a four-membered ring containing one sulfur atom. The presence of both an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of derivatives of 3-aminothietane, including Methyl 3-aminothietane-3-carboxylate, often involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to yield 3-aminothietane 1,1-dioxides . This method is regioselective and typically occurs under kinetic control.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the compound’s specialized applications and the challenges associated with the synthesis of thietane derivatives. Research into new effective methods for the production of derivatives of 3-aminothietane with various substituents at the nitrogen atom is ongoing .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-aminothietane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
Methyl 3-aminothietane-3-carboxylate has several applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3-aminothietane-3-carboxylate exerts its effects is not well-documented. the presence of the thietane ring and the functional groups suggests that it can interact with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in redox reactions, while the amino and carboxylate ester groups can form hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Methyl 3-aminothiophene-2-carboxylate: Another sulfur-containing heterocyclic compound with similar functional groups.
3-Aminothietane-1,1-dioxide: A derivative of 3-aminothietane with an oxidized sulfur atom.
Uniqueness: Methyl 3-aminothietane-3-carboxylate is unique due to the presence of the thietane ring, which is less common compared to other sulfur-containing heterocycles like thiophene
Propriétés
IUPAC Name |
methyl 3-aminothietane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKWZCIKFSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CSC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968637.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7968645.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7968652.png)
![6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine](/img/structure/B7968659.png)









![5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid](/img/structure/B7968748.png)
